molecular formula C7H7NO2 B075563 5-Acetylpyridin-2(1H)-one CAS No. 1124-29-4

5-Acetylpyridin-2(1H)-one

Cat. No.: B075563
CAS No.: 1124-29-4
M. Wt: 137.14 g/mol
InChI Key: OMNAPXPEWSOPER-UHFFFAOYSA-N
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Description

5-Acetylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with an acetyl group at the fifth position and a keto group at the second position

Scientific Research Applications

5-Acetylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes.

Safety and Hazards

Like all chemicals, “5-Acetylpyridin-2(1H)-one” should be handled with care to ensure safety. It’s important to refer to the safety data sheet of the specific compound for detailed information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylpyridin-2(1H)-one typically involves the acetylation of pyridin-2(1H)-one. One common method is the Friedel-Crafts acylation, where pyridin-2(1H)-one reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: The compound can be reduced to form 5-ethylpyridin-2(1H)-one using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 5-Ethylpyridin-2(1H)-one.

    Substitution: Halogenated pyridines.

Comparison with Similar Compounds

    Pyridin-2(1H)-one: Lacks the acetyl group at the fifth position.

    5-Methylpyridin-2(1H)-one: Has a methyl group instead of an acetyl group at the fifth position.

    5-Bromopyridin-2(1H)-one: Contains a bromine atom at the fifth position.

Uniqueness: 5-Acetylpyridin-2(1H)-one is unique due to the presence of both an acetyl group and a keto group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-acetyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-2-3-7(10)8-4-6/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNAPXPEWSOPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579101
Record name 5-Acetylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-29-4
Record name 5-Acetylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-acetylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-methoxy-5-acetyl pyridine (1.51 g, 10 mmol) was treated with 6N HCl at 100° C. for 5 hours. The reaction mixture was neutralized with sodium hydroxide to pH 7 and then extracted several times with DCM. Organic layer was dried over sodium sulfate, evaporated and the residue was crystallized from ethyl acetate to give 5-acetyl-2(1H)-pyridone as a white solid, 1.06 g (78%). This compound (685.7 mg, 5 mmol) was reacted with iodobenzene (0.84 ml, 7.5 mmol) in the presence of CuI (95 mg, 0.5 mmol) and K2CO3 (691 mg, 5 mmol) in DMF (5 ml) at 135° C. overnight. The reaction mixture was diluted with 10% ammonia (15 ml) and extracted with ethyl acetate. The organic extract was washed with saturated sodium chloride, dried over magnesium sulfate and evaporated. Column chromatography (10% ethyl acetate-DCM) afforded 407 mg (38%) of the target compound as a white solid. The 1H NMR spectra was consistent with the structure of Compound 16.
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